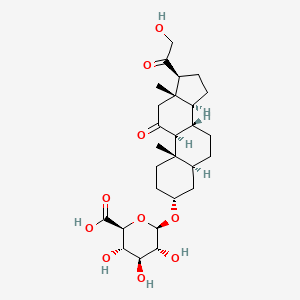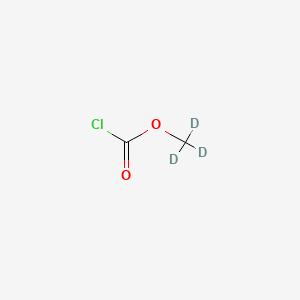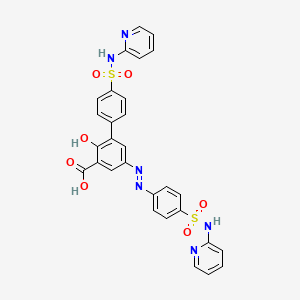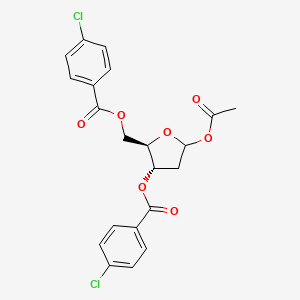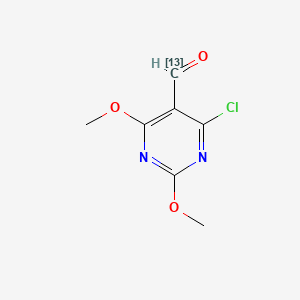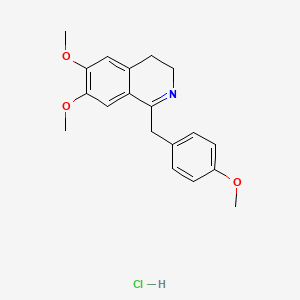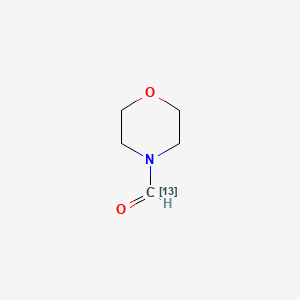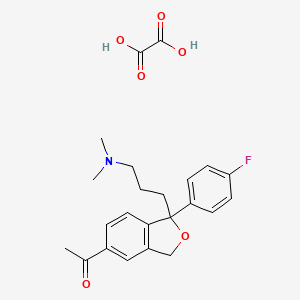
Acetyl Citalopram Oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl Citalopram Oxalate is a derivative of the well-known antidepressant drug, escitalopram oxalate. Escitalopram is a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of major depressive disorder and generalized anxiety disorder . This compound is a modified form of escitalopram, designed to enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl Citalopram Oxalate involves several steps, starting from the intermediate S-diol. The process typically includes the following steps :
Dissolution and Neutralization: D-toluoyl tartrate of S-diol is dissolved in water, and sodium hydroxide is used for neutralization to obtain free S-diol.
Ring Closure Reaction: The temperature is controlled between 0 to 10°C, and paratoluensulfonyl chloride is added. An inorganic alkaline solution is then dripped, and the ring closure reaction is carried out for 2 to 4 hours.
pH Regulation and Extraction: After the reaction, the pH is adjusted to 12 to 13, followed by extraction, water washing, and liquid separation.
Salt Formation: Oxalic acid is added for salt formation, followed by temperature reduction, filtering, and drying to obtain the final product.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The process is designed to be environmentally friendly, with high yields and minimal byproducts .
Chemical Reactions Analysis
Types of Reactions
Acetyl Citalopram Oxalate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (OH⁻, NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Acetyl Citalopram Oxalate has a wide range of scientific research applications, including :
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Explored for its antidepressant and anxiolytic effects, as well as its potential use in treating other psychiatric disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
The mechanism of action of Acetyl Citalopram Oxalate is similar to that of escitalopram. It primarily works by inhibiting the reuptake of serotonin (5-HT) in the central nervous system, thereby increasing the concentration of serotonin in the synaptic cleft . This potentiation of serotonergic activity is believed to contribute to its antidepressant and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
Citalopram: A racemic mixture of R- and S-enantiomers, less potent than escitalopram.
Escitalopram: The S-enantiomer of citalopram, more potent and selective.
Fluoxetine: Another SSRI, known for its longer half-life and different side effect profile.
Sertraline: An SSRI with a different chemical structure but similar mechanism of action.
Uniqueness
Acetyl Citalopram Oxalate is unique due to its modified structure, which may offer enhanced pharmacological properties compared to its parent compound, escitalopram. This modification can potentially lead to improved efficacy, reduced side effects, and better patient compliance.
Properties
IUPAC Name |
1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO2.C2H2O4/c1-15(24)16-5-10-20-17(13-16)14-25-21(20,11-4-12-23(2)3)18-6-8-19(22)9-7-18;3-1(4)2(5)6/h5-10,13H,4,11-12,14H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKLHBUGFZIUMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(OC2)(CCCN(C)C)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
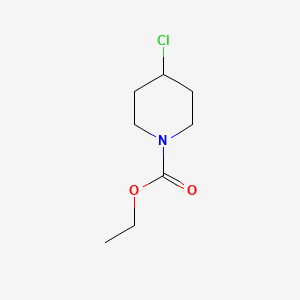
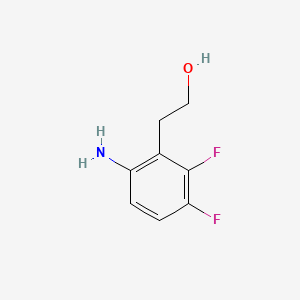
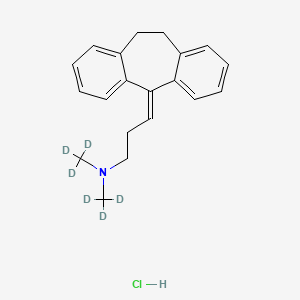
![4H-Pyrrolo[3,2,1-ij]quinoline-4,6(5H)-dione, 5-butyl-5-chloro-1,2-dihydro-](/img/new.no-structure.jpg)

